Methyl 1-[(2E)-but-2-enoyl]prolinate
Description
Methyl 1-[(2E)-but-2-enoyl]prolinate is a proline-derived ester featuring a conjugated α,β-unsaturated carbonyl group (but-2-enoyl) at the nitrogen position. Its (2E)-configuration ensures planar geometry, facilitating conjugation between the carbonyl and the double bond, which influences electronic properties and reactivity. This compound is of interest in synthetic organic chemistry, particularly in cycloaddition reactions and as a chiral building block for bioactive molecules.
Properties
CAS No. |
480440-16-2 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 1-[(E)-but-2-enoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-3-5-9(12)11-7-4-6-8(11)10(13)14-2/h3,5,8H,4,6-7H2,1-2H3/b5-3+ |
InChI Key |
WKUYUZZJHILCCK-HWKANZROSA-N |
SMILES |
CC=CC(=O)N1CCCC1C(=O)OC |
Isomeric SMILES |
C/C=C/C(=O)N1CCCC1C(=O)OC |
Canonical SMILES |
CC=CC(=O)N1CCCC1C(=O)OC |
sequence |
P |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Stereochemical Outcomes
Hetero Diels–Alder Reactions (): Chiral prolinate derivatives, such as (S)-N-benzyl ethyl prolinate, are employed as dienes in regioselective Diels–Alder reactions. The but-2-enoyl group in Methyl 1-[(2E)-but-2-enoyl]prolinate may enhance regioselectivity due to conjugation with the lactam nitrogen, as seen in diazaanthracenone systems. For example, dimethylamino-1-azadienes derived from chiral prolinates achieve up to 85% enantiomeric excess (ee) in cycloadditions . The target compound’s α,β-unsaturated ester could similarly stabilize transition states through conjugation, though steric effects from the proline backbone might influence stereochemical outcomes.
Steric and Electronic Effects:
- Electronic Factors: The but-2-enoyl group’s electron-withdrawing nature increases electrophilicity at the β-carbon, promoting nucleophilic attacks. This contrasts with the electron-rich propargyl group, which favors alkyne-specific reactions .
- Steric Hindrance: Bulky substituents (e.g., aryl groups in ) reduce coplanarity and hinder intramolecular hydrogen bonding, altering reactivity. The target compound’s (2E)-configuration minimizes steric clash, preserving conjugation .
Spectroscopic and Analytical Data
Infrared (IR) Spectroscopy: M10 exhibits characteristic IR peaks at 1743 cm⁻¹ (ester C=O) and 1655 cm⁻¹ (amide C=O) . For this compound, the conjugated ester carbonyl is expected to absorb near 1700–1680 cm⁻¹, with additional peaks for the α,β-unsaturated system (~1600 cm⁻¹ for C=C stretching).
NMR Analysis:
- ¹H NMR: M10’s methyl protons resonate at δ 3.67 (s, 3H, OCH₃), while the butyl chain shows δ 0.85–1.50 (m) . The target compound’s (2E)-configured double bond would display vicinal coupling (J ≈ 15 Hz) between the α- and β-protons.
- ¹³C NMR: The but-2-enoyl carbonyl carbon is anticipated near δ 165–170, similar to M10’s ester carbonyl (δ 170.1) .
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